molecular formula C24H21N3O3S B3673723 N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide

N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide

Cat. No.: B3673723
M. Wt: 431.5 g/mol
InChI Key: IPJFTIAWTPUKJQ-UHFFFAOYSA-N
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Description

N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide is a complex organic compound with a unique structure that combines a benzoxazole ring with a methoxyphenyl group and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative. The methoxyphenyl group is then introduced via electrophilic aromatic substitution, followed by the attachment of the carbamothioyl group through a thiourea intermediate. Finally, the dimethylbenzamide moiety is added using standard amidation techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and substituted benzoxazole compounds .

Scientific Research Applications

N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

    Industry: Used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. The methoxyphenyl group can interact with proteins, inhibiting their function. The carbamothioyl group can form covalent bonds with nucleophiles, leading to the inactivation of enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide
  • N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl-3,4-dimethylbenzamide

Uniqueness

N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with both DNA and proteins makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c1-14-4-5-17(12-15(14)2)22(28)27-24(31)25-18-8-11-21-20(13-18)26-23(30-21)16-6-9-19(29-3)10-7-16/h4-13H,1-3H3,(H2,25,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJFTIAWTPUKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide

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